- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592

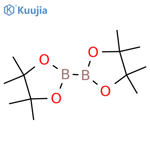

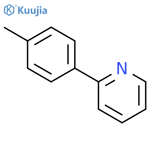

Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

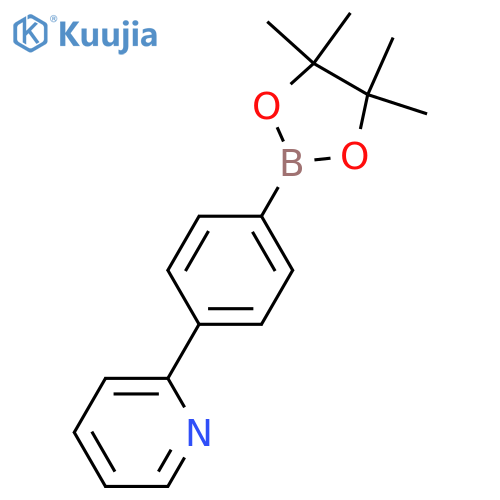

908350-80-1 structure

Produktname:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

CAS-Nr.:908350-80-1

MF:C17H20BNO2

MW:281.157204627991

MDL:MFCD11973624

CID:69435

PubChem ID:53482118

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- 2-(4-Phenylboronic acid pinacol ester)pyridine

- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER

- 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester

- Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester

- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine

- 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- QC-4308

- 4-(2-Pyridinyl)phenylboronicacidpinacolester

- AMBA00085

- BCP22851

- BCP9000139

- AM85962

- OR360137

- ST2409309

- AX8165818

- AB0049782

- W9341

- 350P801

- (4-(PYRIDI

- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)

- 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane

-

- MDL: MFCD11973624

- Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3

- InChI-Schlüssel: CMGIUUPUDMXXLT-UHFFFAOYSA-N

- Lächelt: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 281.15900

- Monoisotopenmasse: 281.1587090 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 21

- Anzahl drehbarer Bindungen: 2

- Komplexität: 348

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Molekulargewicht: 281.2

- Topologische Polaroberfläche: 31.4

Experimentelle Eigenschaften

- Dichte: 1.09

- Brechungsindex: 1.55

- PSA: 31.35000

- LogP: 3.04780

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Lagerzustand:Store at room temperature

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 092159-250mg |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 95% | 250mg |

£18.00 | 2022-03-01 | |

| Fluorochem | 092159-1g |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 95% | 1g |

£44.00 | 2022-03-01 | |

| Enamine | EN300-317166-0.25g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95.0% | 0.25g |

$19.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-5g |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

908350-80-1 | 95% | 5g |

¥710.0 | 2023-09-06 | |

| Apollo Scientific | OR360137-5g |

4-(2-Pyridinyl)phenylboronic acid, pinacol ester |

908350-80-1 | 98% | 5g |

£116.00 | 2025-02-20 | |

| abcr | AB437620-1g |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

908350-80-1 | 95% | 1g |

€99.80 | 2025-03-19 | |

| Enamine | EN300-317166-5g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95% | 5g |

$127.0 | 2023-09-05 | |

| Enamine | EN300-317166-0.05g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| TRC | T890513-500mg |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

908350-80-1 | 500mg |

$ 340.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D509341-5g |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 97% | 5g |

$515 | 2024-05-24 |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C

Referenz

- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 14 h, rt → 85 °C

Referenz

- Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties, Inorganic Chemistry, 2022, 61(51), 20942-20948

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Ammonium acetate , Azidotrimethylsilane , Oxygen Catalysts: Cobalt(II) acetylacetonate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane , Water ; 24 h, 80 °C

Referenz

- Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes, Journal of the American Chemical Society, 2022, 144(49), 22433-22439

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Referenz

- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C

Referenz

- Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ; 2 h, rt

Referenz

- Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

Referenz

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials

- 4-(Pyridin-2-yl)phenol

- Borate(1-),tetrafluoro-

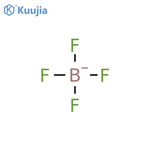

- Bis(pinacolato)diborane

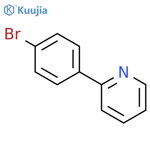

- 2-(4-Bromophenyl)pyridine

- 2-(p-Tolyl)pyridine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Verwandte Literatur

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine) Verwandte Produkte

- 879291-26-6(2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2138141-62-3(3-(Tert-butoxy)-2,2-difluoropropanehydrazide)

- 1060801-80-0(2,2,2-Trifluoro-1-(3-methoxypyridin-4-YL)ethanone)

- 2171195-11-0((3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidohexanoic acid)

- 2411294-80-7(3-(4-Fluorosulfonyloxyphenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole)

- 3073-66-3(Cyclohexane,1,1,3-trimethyl-)

- 1207038-57-0(N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide)

- 1048675-86-0(5-[(3-chlorophenyl)amino]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione)

- 771534-56-6(4-bromo-2,3,5,6-tetradeuterio-benzonitrile)

- 2680754-96-3(benzyl N-3-(4-bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbamate)

Empfohlene Lieferanten

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

pengshengyue

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz